C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine
Overview
Description
C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound consists of a benzimidazole ring fused with a cyclopropyl group and a phenylmethylamine moiety, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Benzimidazole Core: The benzimidazole core can be synthesized by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions.
Cyclopropyl Group Introduction: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents like diazomethane or cyclopropylcarbinol.
Phenylmethylamine Attachment: The final step involves the attachment of the phenylmethylamine group through nucleophilic substitution reactions, often using reagents like benzyl chloride and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques like chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Benzyl chloride, sodium hydroxide (NaOH)
Major Products Formed
Oxidation Products: Corresponding oxides or hydroxyl derivatives
Reduction Products: Reduced amines or alcohols
Substitution Products: Substituted benzimidazole derivatives
Scientific Research Applications
C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole ring can interact with biological macromolecules through hydrogen bonding and π-π interactions, while the cyclopropyl and phenylmethylamine groups can enhance its binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(1-Cyclopropyl-1H-benzimidazol-2-yl)-1-phenylmethanamine dihydrochloride
- 4-(1-Cyclopropyl-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-amine
- N-[(1-Cyclopropyl-1H-benzimidazol-2-yl)methyl]-1-hydroxy-1,3-dihydro-2,1-benzoxaborole-6-carboxamide
Uniqueness
C-(1-Cyclopropyl-1H-benzoimidazol-2-yl)-C-phenyl-methylamine stands out due to its unique combination of structural features, which confer distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the benzimidazole ring provides a versatile scaffold for further functionalization. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(1-cyclopropylbenzimidazol-2-yl)-phenylmethanamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3/c18-16(12-6-2-1-3-7-12)17-19-14-8-4-5-9-15(14)20(17)13-10-11-13/h1-9,13,16H,10-11,18H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFWMINHSKOIEBY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C3=CC=CC=C3N=C2C(C4=CC=CC=C4)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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